molecular formula C11H15ClF3N3 B7812722 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride

Cat. No.: B7812722
M. Wt: 281.70 g/mol
InChI Key: VPGLATATEXRJSS-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H14F3N3·HCl It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a piperidine ring with an amine group

Preparation Methods

The synthesis of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride typically involves the following steps:

    Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with a trifluoromethyl group. The piperidine ring is introduced through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with various electrophiles and nucleophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted compounds.

Scientific Research Applications

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(pyrimidin-2-yl)piperidin-4-amine hydrochloride and other trifluoromethyl-substituted pyridines share structural similarities.

    Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the piperidine and pyridine rings make this compound unique. Its unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17;/h1-2,7,9H,3-6,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGLATATEXRJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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